Predicted c-Met Kinase Inhibitory Potency: Leveraging the 4-Fluorophenyl Moiety for High-Affinity Allosteric Pocket Binding
In the parent series, compound 10b (bearing a hydrophobic Block A substituent) exhibited an IC50 of 5.17 ± 0.48 nM against c-Met kinase, while compound 10f (with a 4-fluoro-3-methoxyphenyl Block A) showed an IC50 of 5.62 ± 0.78 nM [1]. The target compound CAS 950301-13-0 features a 4-fluorophenyl at the N7 position, which is structurally analogous to the Block A moiety of these potent inhibitors. The p-fluorophenyl group is anticipated to form favorable hydrophobic interactions with the allosteric pocket residues Phe1134, Leu1195, and Phe1200, positioning the compound for low-nanomolar c-Met inhibition comparable to the most potent reported analogs [1].
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low-nanomolar range (estimated < 10 nM) based on SAR analysis of the 4-fluorophenyl substitution. |
| Comparator Or Baseline | Compound 10b (IC50 = 5.17 ± 0.48 nM) and Compound 10f (IC50 = 5.62 ± 0.78 nM) from Luo et al. 2020 [1]. |
| Quantified Difference | The target compound's predicted IC50 is within the same order of magnitude as the two most potent analogs in the series, with the 4-fluorophenyl group providing a comparable hydrophobic anchor. |
| Conditions | In vitro c-Met kinase inhibition assay (ELISA-based) using recombinant c-Met protein in a cell-free system [1]. |
Why This Matters
For procurement decisions in kinase inhibitor discovery, a compound with a predicted IC50 in the low-nanomolar range and a defined binding mode reduces the risk of selecting a weakly active analog, streamlining hit-to-lead optimization.
- [1] Luo G, et al. Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorganic Chemistry. 2020;104:104356. View Source
